molecular formula C7H6ClNO3 B1303833 Methyl 5-chloro-2-hydroxynicotinate CAS No. 886360-77-6

Methyl 5-chloro-2-hydroxynicotinate

Cat. No.: B1303833
CAS No.: 886360-77-6
M. Wt: 187.58 g/mol
InChI Key: LZVORHGJRMOPPI-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxynicotinate is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact of Chemical Compounds One study reviewed the occurrence, toxicity, and degradation of Triclosan (TCS), highlighting its widespread presence in the environment and potential transformation into more toxic compounds through various processes. This study underscores the environmental persistence and ecological impacts of chemical compounds used in consumer products (Bedoux et al., 2012).

Epigenetics and Environmental Factors Research has demonstrated the significant role of epigenetic modifications like DNA methylation and demethylation in gene regulation, influenced by environmental and endogenous factors. Such studies reveal how external factors can induce epigenetic responses, potentially leading to various pathologies (Efimova et al., 2020).

Role of Chlorogenic Acid in Metabolism Chlorogenic acid, a phenolic compound, has been researched for its health-promoting properties, particularly in relation to metabolic syndrome. This research outlines its potential as a nutraceutical for the prevention and treatment of metabolic disorders, demonstrating the scientific interest in naturally occurring compounds for health applications (Santana-Gálvez et al., 2017).

DNA Methylation and Cancer Biomarkers The study on DNA 5-hydroxymethylation in cancer, especially in cell-free DNA, presents an advanced perspective on the role of epigenetic modifications as biomarkers for cancer detection and treatment strategies. It highlights the ongoing research into understanding the mechanisms underlying cancer and the search for more precise diagnostic and therapeutic tools (Xu et al., 2021).

Toxicity and Environmental Contaminants Parabens, including methylparaben, have been studied for their occurrence, fate, and behavior in aquatic environments. Such studies contribute to understanding the environmental impact of widespread synthetic compounds, their persistence, and potential risks to health and ecosystems (Haman et al., 2015).

Safety and Hazards

“Methyl 5-chloro-2-hydroxynicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

Methyl 5-chloro-2-hydroxynicotinate, similar to Methyl nicotinate , is likely to have peripheral vasodilation as its primary target . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

The mode of action of this compound is thought to involve the release of prostaglandin D2 . This compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life . This results in enhanced local blood flow at the site of application .

Biochemical Pathways

Prostaglandin D2 is a potent vasodilator and can cause relaxation of smooth muscle tissue . This would align with the observed effects of the compound in promoting peripheral vasodilation .

Pharmacokinetics

Given its structural similarity to methyl nicotinate, it is likely that it shares similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of this compound’s action is the relief of muscle and joint pain . This is achieved through the compound’s ability to enhance local blood flow at the site of application, which can help alleviate pain and inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C . This suggests that the compound may be sensitive to temperature and atmospheric conditions.

Properties

IUPAC Name

methyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVORHGJRMOPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203709
Record name Methyl 5-chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-77-6
Record name Methyl 5-chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-1,2-dihydro-2-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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